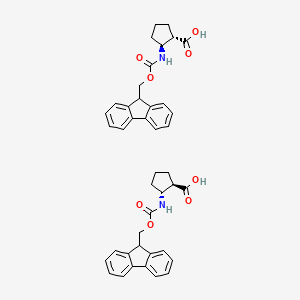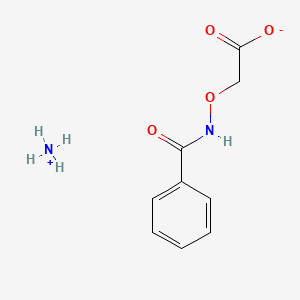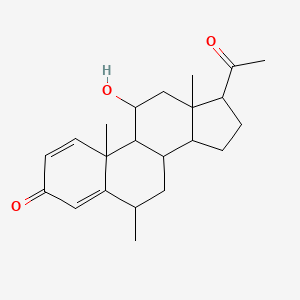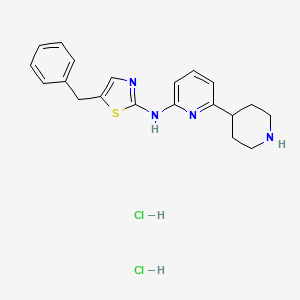
rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique : est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie et de la biochimie. Ce composé est caractérisé par sa structure unique, qui comprend un cycle cyclopentane et un groupe protecteur fluorenylméthoxycarbonyle (Fmoc). La présence de ces groupes fonctionnels en fait un intermédiaire précieux dans divers processus synthétiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle cyclopentane : Le cycle cyclopentane est synthétisé par une série de réactions de cyclisation, impliquant souvent l'utilisation d'acides ou de bases forts comme catalyseurs.
Introduction du groupe amino : Le groupe amino est introduit par des réactions de substitution nucléophile, où une amine appropriée est mise en réaction avec un dérivé de cyclopentane halogéné.
Fixation du groupe Fmoc : Le groupe Fmoc est fixé à l'aide du chlorure de Fmoc en présence d'une base telle que la triéthylamine. Cette étape est cruciale pour protéger le groupe amino lors des réactions suivantes.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique est mise à l'échelle en utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Des réacteurs à flux continu et des plateformes de synthèse automatisée sont souvent utilisés pour obtenir des résultats efficaces et reproductibles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle cyclopentane, conduisant à la formation de dérivés de cyclopentanone.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, par exemple pour réduire l'acide carboxylique en un alcool.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pour introduire divers substituants au niveau du groupe amino.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3)
Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH4), Borohydrure de sodium (NaBH4)
Bases : Triéthylamine (TEA), Hydroxyde de sodium (NaOH)
Acides : Acide chlorhydrique (HCl), Acide sulfurique (H2SO4)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle cyclopentane peut donner des dérivés de cyclopentanone, tandis que la réduction du groupe acide carboxylique peut produire des dérivés de cyclopentanol.
Applications de la recherche scientifique
Chimie
En chimie, l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique est utilisé comme intermédiaire dans la synthèse de diverses molécules complexes.
Biologie
En recherche biologique, ce composé est souvent utilisé dans l'étude des interactions enzyme-substrat. Le groupe Fmoc sert de groupe protecteur pour les acides aminés, facilitant la synthèse des peptides et des protéines.
Médecine
En chimie médicinale, l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique est étudié pour ses applications thérapeutiques potentielles. Ses dérivés ont montré des promesses dans le développement de nouveaux médicaments ciblant diverses maladies.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe. Ses propriétés uniques le rendent adapté aux applications en science des matériaux et en nanotechnologie.
Mécanisme d'action
Le mécanisme d'action de l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe Fmoc joue un rôle crucial dans la protection du groupe amino pendant les réactions chimiques, permettant des modifications sélectives. Le cycle cyclopentane fournit une stabilité structurelle et influence la réactivité du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound is often used in the study of enzyme-substrate interactions. The Fmoc group serves as a protecting group for amino acids, facilitating the synthesis of peptides and proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclopentane ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide rel-(1R,2R)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique
- Acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclohexane-1-carboxylique
- Acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-sulfonique
Unicité
L'unicité de l'acide rel-(1S,2S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)cyclopentane-1-carboxylique réside dans sa stéréochimie spécifique et la présence du groupe protecteur Fmoc. Ces caractéristiques le distinguent des autres composés similaires et contribuent à sa polyvalence dans diverses applications.
Propriétés
Formule moléculaire |
C42H42N2O8 |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/2C21H21NO4/c2*23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h2*1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t2*17-,19-/m10/s1 |
Clé InChI |
RVWTZOQEGZFGIH-ZCBTZIEGSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)



![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)






![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
